REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9]O)[CH2:4][CH2:3]1.[BrH:12]>S(=O)(=O)(O)O>[Br:12][CH2:9][CH2:8][CH:5]1[CH2:6][CH2:7][C:2]([CH3:11])([CH3:1])[CH2:3][CH2:4]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(CC1)CCO)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
750 μL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was then carefully quenched by the addition of water (25 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (3×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 2M sodium carbonate solution and brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residual black gum was purified by distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |